2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate is a complex organic compound with a unique structure that includes ethoxy, naphthalen-1-ylacetyl, hydrazinylidene, and nitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: Reacting naphthalen-1-ylacetyl chloride with hydrazine to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 2-ethoxy-4-formylphenyl 4-nitrobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and nitrobenzoate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-ethoxybenzoate
- 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
Uniqueness
2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzoate group, in particular, contributes to its potential biological activity and reactivity.
Properties
Molecular Formula |
C28H23N3O6 |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C28H23N3O6/c1-2-36-26-16-19(10-15-25(26)37-28(33)21-11-13-23(14-12-21)31(34)35)18-29-30-27(32)17-22-8-5-7-20-6-3-4-9-24(20)22/h3-16,18H,2,17H2,1H3,(H,30,32)/b29-18+ |
InChI Key |
PHMWSPLVWRQBBE-RDRPBHBLSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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